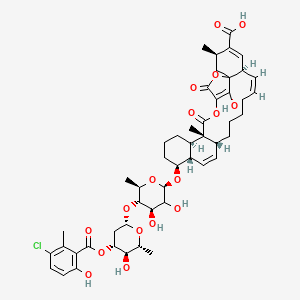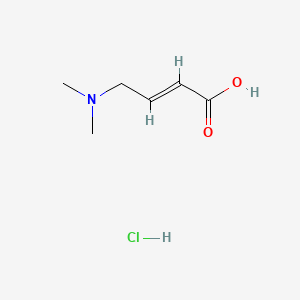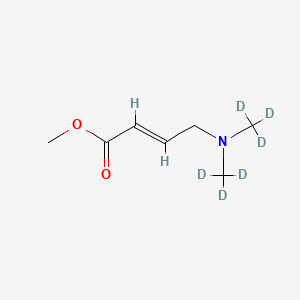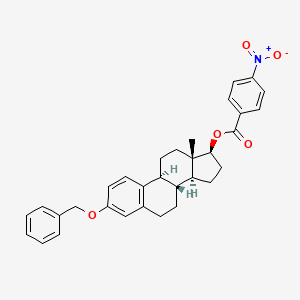
O-Demethylhydroxychlorothricin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Demethylhydroxychlorothricin is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Bacterial Degradation and Environmental Impact
Research indicates that certain bacterial strains, such as Bradyrhizobium sp. Strain 17-4, can mediate oxidative transformation of compounds like methoxychlor, which involves processes like O-demethylation. This indicates a potential environmental benefit where such bacteria could aid in the degradation of environmental pollutants, contributing to bioremediation strategies. The process includes the O-demethylation of methoxychlor to yield a monophenolic derivative, followed by dechlorination, indicating the breakdown of complex pollutants into simpler, potentially less harmful compounds (Satsuma, Masuda, & Sato, 2012).
Enzymatic Activity and Pharmacological Insights
The enzymatic process of O-demethylation plays a pivotal role in various biological processes including specialized metabolism in plants and microorganisms. This can have significant implications in understanding drug metabolism and the development of novel pharmacological agents. For example, demethylases like 2-oxoglutarate (2OG)/Fe(II)-dependent dioxygenases are involved in a wide variety of reactions in plant metabolic pathways, including the O-demethylation steps of morphine biosynthesis in opium poppy (Hagel & Facchini, 2010).
Potential in Drug Metabolism Research
The study of O-demethylation is crucial in understanding how drugs are metabolized in the human body. For instance, specific enzymes like CYP2C9 have been identified as key players in the enantioselective demethylation of certain pesticides in human liver microsomes. This research can help in predicting how different individuals might metabolize certain drugs and in designing drugs with optimal metabolic profiles (Hu & Kupfer, 2004).
Propriétés
Numéro CAS |
134615-17-1 |
|---|---|
Formule moléculaire |
C49H61ClO17 |
Poids moléculaire |
957.46 |
Nom IUPAC |
(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C49H61ClO17/c1-22-21-49-27(19-29(22)43(56)57)12-9-7-6-8-11-26-15-16-28-30(48(26,5)47(60)66-41(42(49)55)45(59)67-49)13-10-14-33(28)64-46-39(54)38(53)40(25(4)62-46)65-35-20-34(37(52)24(3)61-35)63-44(58)36-23(2)31(50)17-18-32(36)51/h9,12,15-19,22,24-28,30,33-35,37-40,46,51-55H,6-8,10-11,13-14,20-21H2,1-5H3,(H,56,57)/b12-9-/t22-,24-,25-,26-,27-,28+,30-,33+,34-,35+,37-,38-,39?,40-,46+,48-,49?/m1/s1 |
Clé InChI |
SYLYEYLFHIICFD-QYKOQQNISA-N |
SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)O)O)O)C=C1C(=O)O |
Synonymes |
O-demethylhydroxychlorothricin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)






![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)
![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)